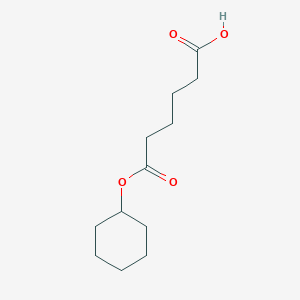

6-(Cyclohexyloxy)-6-oxohexanoic acid

Description

Structural Classification and Nomenclature in Organic Chemistry

6-(Cyclohexyloxy)-6-oxohexanoic acid is systematically classified as a dicarboxylic acid monoester. Its structure consists of a six-carbon aliphatic chain (hexanoic acid) where one of the terminal carboxylic acid groups is esterified with a cyclohexyl group. The other terminus remains a free carboxylic acid.

The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . sigmaaldrich.comgoogle.com It is also known by other names such as cyclohexyl hydrogen adipate (B1204190).

Below is a data table summarizing its key chemical identifiers:

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.comgoogle.com |

| CAS Number | 54812-72-5 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₂₀O₄ | sigmaaldrich.com |

| Molecular Weight | 228.29 g/mol | sigmaaldrich.com |

| SMILES | O=C(CCCCC(O)=O)OC1CCCCC1 | sigmaaldrich.com |

| InChI Key | DQSJGBWCBXHQCT-UHFFFAOYSA-N | google.com |

Academic Significance as a Chemical Entity and Research Building Block

The academic significance of this compound primarily stems from its role as a chemical intermediate or building block. Its bifunctional nature allows for a variety of potential chemical transformations. The carboxylic acid group can undergo typical reactions such as salt formation, conversion to acid chlorides, amides, or other esters. The cyclohexyl ester group, on the other hand, can be hydrolyzed to yield adipic acid and cyclohexanol (B46403).

This dual reactivity makes it a candidate for use in the synthesis of more complex molecules, including polymers. For instance, esters of adipic acid are widely used as plasticizers, and the presence of a reactive carboxylic acid group in this compound could allow for its incorporation into polyester (B1180765) or polyamide chains, potentially modifying the properties of the resulting polymer. A patent for a method to produce cyclohexyl adipate (the diester) from cyclohexene (B86901) and adipic acid highlights the industrial interest in related compounds. google.com This process involves the formation of the ester linkage, a key feature of the title compound.

Overview of Current Research Landscape and Gaps in Understanding

Despite its availability from commercial chemical suppliers, a comprehensive review of the scientific literature reveals a notable scarcity of published research specifically focused on this compound. sigmaaldrich.com While the broader class of adipic acid esters has been studied for applications such as plasticizers, there is a clear gap in the understanding of the specific properties and potential applications of this particular monoester.

The current research landscape is largely defined by its commercial availability, which suggests its use in proprietary industrial processes or as a starting material for the synthesis of other compounds that are not widely reported in academic journals. The lack of dedicated studies on its synthesis, reactivity, and application means that its potential in areas like polymer chemistry, materials science, or as a precursor for specialty chemicals remains largely unexplored. This represents a significant gap in the current understanding and an opportunity for future research to elucidate the unique characteristics and potential uses of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-cyclohexyloxy-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11(14)8-4-5-9-12(15)16-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSJGBWCBXHQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyclohexyloxy 6 Oxohexanoic Acid

Direct Esterification Routes to Cyclohexyl Esters of Carboxylic Acids

The most straightforward approach to synthesizing 6-(cyclohexyloxy)-6-oxohexanoic acid is the direct esterification of adipic acid with cyclohexanol (B46403). This method, while conceptually simple, presents challenges in achieving mono-esterification with high selectivity, as the reaction can proceed to form the di-ester, dicyclohexyl adipate (B1204190). Control over reaction conditions is paramount.

Key strategies to favor the formation of the mono-ester include:

Molar Ratio Control: Utilizing a molar excess of the dicarboxylic acid (adipic acid) relative to the alcohol (cyclohexanol) shifts the equilibrium towards the mono-ester product.

Reaction Time and Temperature: Careful monitoring and control of reaction time and temperature can halt the reaction after the first esterification has occurred but before significant di-ester formation begins.

Use of Catalysts: Specific catalysts can enhance the rate of the initial esterification while minimizing the subsequent reaction.

Research into the esterification of dicarboxylic acids has shown that the reaction rate is influenced by the structure of both the acid and the alcohol. While specific kinetic data for the adipic acid-cyclohexanol system is not extensively detailed in publicly available literature, general principles of Fischer-Speier esterification apply. The reaction is typically acid-catalyzed, involving protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Functionalization of Hexanoic Acid Derivatives to Incorporate the Cyclohexyloxy Moiety

An alternative synthetic pathway involves starting with a derivative of hexanoic acid that is already functionalized at one end, which can then be reacted to introduce the cyclohexyloxy group. This can be achieved through several routes:

From Adipic Anhydride (B1165640): Adipic anhydride can be reacted with cyclohexanol in a controlled manner. The ring-opening of the anhydride by the alcohol is a highly efficient method for producing the mono-ester. This method often provides higher selectivity for the mono-ester compared to direct esterification of the diacid. The reaction is typically carried out in the presence of a base or can be thermally driven.

From 6-Chloro-6-oxohexanoic Acid: This acyl chloride derivative of adipic acid can be reacted with cyclohexanol. The high reactivity of the acyl chloride ensures a rapid reaction, often at lower temperatures than direct esterification. A scavenger for the HCl byproduct, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically required.

Multi-step Convergent Syntheses and Divergent Strategies for Compound Formation

Convergent and divergent synthetic strategies offer more complex but potentially more efficient and controlled routes to this compound.

Divergent Synthesis: A divergent strategy might start from a common precursor that can be modified to produce a library of related compounds, including the target molecule. For example, a protected adipic acid derivative could be prepared. One portion of this precursor could be deprotected and esterified with various alcohols, including cyclohexanol, while another portion could be modified at the other end. This is less a direct route to the target compound and more a strategy for generating structural diversity.

Catalytic Approaches and Reaction Mechanism Studies in Compound Synthesis

The choice of catalyst is critical in the synthesis of this compound, influencing reaction rates, yields, and selectivity.

Homogeneous Acid Catalysts: Traditional catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective for Fischer esterification. However, they can be difficult to separate from the reaction mixture, leading to purification challenges and potential product degradation during workup.

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides, offer significant advantages. They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and can exhibit high selectivity. For the synthesis of mono-esters of dicarboxylic acids, the pore size and surface acidity of the catalyst can be tuned to favor the formation of the desired product.

Enzymatic Catalysis: Lipases are increasingly used for ester synthesis due to their high selectivity and mild reaction conditions. A lipase (B570770) could potentially catalyze the esterification of adipic acid with cyclohexanol with high regioselectivity for the mono-ester. This biocatalytic approach avoids harsh acidic or basic conditions and can lead to a cleaner product profile.

Reaction Mechanism: The mechanism for the acid-catalyzed esterification of adipic acid with cyclohexanol follows the general Fischer-Speier mechanism. The key steps are:

Protonation of the carbonyl oxygen of one of the carboxylic acid groups by the acid catalyst.

Nucleophilic attack by the hydroxyl group of cyclohexanol on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final mono-ester product and regenerate the catalyst.

The challenge lies in preventing a second iteration of this mechanism at the other end of the adipic acid molecule.

Green Chemistry Principles and Sustainable Synthesis Design for this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact.

Atom Economy: The reaction of adipic anhydride with cyclohexanol has a 100% atom economy, as all atoms from the reactants are incorporated into the product. Direct esterification has a lower atom economy due to the formation of water as a byproduct.

Use of Renewable Feedstocks: While adipic acid is traditionally derived from petroleum-based feedstocks, there is growing research into producing it from renewable sources such as glucose. Cyclohexanol can also be produced from renewable feedstocks.

Solvent-Free Conditions: Conducting the esterification under solvent-free (neat) conditions, where the reactants themselves act as the solvent, can significantly reduce waste. This is often feasible for esterification reactions, particularly at elevated temperatures.

Use of Greener Catalysts: As mentioned, heterogeneous and enzymatic catalysts are considered greener alternatives to homogeneous acid catalysts due to their reusability and the milder reaction conditions often employed with enzymes.

Energy Efficiency: Utilizing microwave irradiation or ultrasonic assistance can sometimes accelerate the reaction, leading to shorter reaction times and reduced energy consumption compared to conventional heating.

Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity

The choice of synthetic method for this compound involves a trade-off between yield, selectivity, cost, and environmental impact. The following table provides a comparative overview of the primary synthetic routes.

| Synthetic Method | Typical Yields | Selectivity for Mono-ester | Key Advantages | Key Disadvantages |

| Direct Esterification (Acid Catalyzed) | Moderate | Low to Moderate | Low-cost starting materials; simple procedure. | Difficult to control selectivity; catalyst removal can be problematic. |

| Ring-Opening of Adipic Anhydride | High | High | High selectivity; often milder conditions. | Anhydride is more expensive than the diacid; requires an extra synthetic step. |

| From Acyl Chloride Derivative | High | Very High | High reactivity; proceeds at low temperatures. | Acyl chloride is highly reactive and moisture-sensitive; produces corrosive HCl byproduct. |

| Enzymatic Catalysis | Moderate to High | High | High selectivity; mild, environmentally friendly conditions. | Enzymes can be expensive; reaction times can be longer. |

This comparative analysis indicates that for high-purity this compound, the ring-opening of adipic anhydride or the use of an acyl chloride derivative are superior methods in terms of selectivity and yield, despite the potentially higher cost of the starting materials. For large-scale industrial production where cost is a primary driver, optimization of the direct esterification route using heterogeneous catalysts may be the most viable approach.

Chemical Reactivity and Transformation Pathways of 6 Cyclohexyloxy 6 Oxohexanoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and oxidation.

Esterification and Amidation Reactions

The terminal carboxylic acid of 6-(cyclohexyloxy)-6-oxohexanoic acid can readily undergo esterification with various alcohols to form the corresponding diesters. This reaction is typically catalyzed by a strong acid. Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, often requiring activation of the carboxylic acid or high temperatures. mdpi.comkhanacademy.org

Selective monoesterification of dicarboxylic acids, a process relevant to the synthesis of compounds like this compound from adipic acid, can be achieved using methods such as catalysis by ion-exchange resins. rsc.org One study demonstrated that the esterification rate of dicarboxylic acids is significantly higher than that of the resulting monoesters, which explains the high selectivity for monoester formation. rsc.org

The synthesis of dicarboxylic acid monoamides can be achieved through several selective routes. nih.govresearchgate.net One common method involves the non-selective formation of esters, followed by their separation and subsequent amidation. nih.govresearchgate.net Another approach utilizes the directing capacity of an amino group to form cyclic intermediates, which are then opened to yield the desired monoamide. nih.govresearchgate.net

| Reaction | Reagents/Catalysts | Product Type | Reference |

| Esterification | Alcohol, Acid Catalyst | Diester | mdpi.com |

| Amidation | Amine | Amide | khanacademy.org |

| Selective Monoesterification | Ion-Exchange Resins | Monoester | rsc.org |

| Selective Monoamidation | Cyclic Anhydrides, Amines | Monoamide | nih.govresearchgate.net |

Reduction and Oxidation Transformations

The carboxylic acid group can be selectively reduced in the presence of the ester functionality using specific reducing agents. Borane (BH3) is a notable reagent for the selective reduction of carboxylic acids to primary alcohols, leaving the ester group intact. reddit.com This is in contrast to stronger reducing agents like lithium aluminum hydride (LiAlH4), which would reduce both the carboxylic acid and the ester. britannica.comyoutube.comlibretexts.org

Oxidation of the aliphatic hexanoic acid chain can also occur. Metabolic studies of similar long-chain fatty acids show that oxidation can happen at the terminal (ω) or penultimate (ω-1) carbon atom. pharmaxchange.info In a biocatalytic system, the ω-oxidation of fatty acids can lead to the formation of dicarboxylic acids. nih.gov For instance, one study showed that alcohol dehydrogenases could oxidize 6-hydroxyhexanoic acid to 6-oxohexanoic acid. nih.gov

| Transformation | Reagent/System | Key Outcome | Reference |

| Selective Reduction | Borane (BH3) | Reduction of carboxylic acid to alcohol | reddit.com |

| Non-Selective Reduction | Lithium Aluminum Hydride (LiAlH4) | Reduction of both carboxylic acid and ester | britannica.com |

| Oxidation | Biocatalytic (e.g., Alcohol Dehydrogenase) | Oxidation of the aliphatic chain | nih.gov |

Derivatization for Further Synthetic Applications

The structure of this compound makes it a useful scaffold for the synthesis of more complex molecules. For example, the synthesis of 6-aryl-4-oxohexanoic acids has been demonstrated through the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. nih.govresearchgate.net This suggests that the hexanoic acid backbone can be modified to introduce additional functionalities, such as aryl groups.

The dicarboxylic acid monoester structure is also valuable in the synthesis of heterocyclic compounds like β- and δ-lactams. nih.gov The reactivity of the methylene (B1212753) groups adjacent to the acid and ester moieties can be manipulated to achieve regioselective cyclization. nih.gov

Transformations Affecting the Ester Linkage and Cyclohexyloxy Moiety

The cyclohexyl ester portion of the molecule also presents opportunities for chemical modification, primarily through hydrolysis and transesterification.

Hydrolysis and Transesterification Reactions

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into adipic acid and cyclohexanol (B46403). The kinetics of alkaline hydrolysis of similar diesters, such as dicyclohexyl adipate (B1204190), have been studied and shown to be accelerated by phase-transfer catalysts. Current time information in Dufferin County, CA.

Transesterification, the exchange of the cyclohexyloxy group with another alcohol, is also a feasible reaction. This process can be catalyzed by metal alkoxides. google.com Research on the transesterification of ethyl-10-undecenoate with 1,4-cyclohexanedimethanol (B133615) using a V2O5 catalyst has shown the formation of both mono and diester products, indicating the potential for similar reactivity with this compound. acs.org

| Reaction | Conditions/Catalysts | Products | Reference |

| Hydrolysis | Acidic or Basic Conditions | Adipic acid, Cyclohexanol | Current time information in Dufferin County, CA. |

| Transesterification | Metal Alkoxides, V2O5 | New ester, Cyclohexanol | google.comacs.org |

Ring Opening/Closing Reactions (if applicable to specific derivatives)

While the cyclohexyl ring itself is generally stable, derivatives of this compound could be designed to undergo ring-opening reactions. For instance, if the cyclohexyl group were to be epoxidized, the resulting epoxide could undergo acid-catalyzed ring-opening to introduce new functional groups. youtube.comrsc.org The ring-opening polymerization of cyclic esters is a well-established field, and while not directly applicable to the starting material, it provides a basis for potential transformations of cyclic derivatives. acs.orgnih.gov

Furthermore, the synthesis of polyhydroxylated cyclohexane (B81311) β-amino acid derivatives has been achieved through strategies involving the fragmentation of an oxanorbornene skeleton, highlighting the potential for complex transformations of the cyclohexyl moiety. researchgate.net

Oxidative and Reductive Cleavage Studies

Oxidative Cleavage: The primary context for the formation and subsequent cleavage of this compound is the industrial oxidation of cyclohexanol or a mixture of cyclohexanol and cyclohexanone (B45756) (known as KA oil) to produce adipic acid. wikipedia.orgnih.gov This process is typically carried out using strong oxidizing agents, most commonly nitric acid at elevated temperatures, often in the presence of catalysts like copper and vanadium. gychbjb.comepa.gov

Under these harsh oxidative conditions, the ester linkage of this compound would be susceptible to cleavage. The most probable pathway is a hydrolytic cleavage of the ester bond, catalyzed by the acidic and aqueous environment of the reaction medium, to yield adipic acid and cyclohexanol. The regenerated cyclohexanol would then be further oxidized.

Reductive Cleavage: Studies specifically detailing the reductive cleavage of this compound are not prominent in the scientific literature. The conditions for its likely formation, primarily in the oxidative synthesis of adipic acid, are not conducive to reductive processes. Reductive cleavage of esters can be achieved using specific reducing agents, but this is not a relevant transformation pathway in the context of its most probable environment.

Mechanistic Investigations of Reaction Pathways and Intermediates

The formation of adipic acid from cyclohexanol is a multi-step process. wikipedia.org Initially, cyclohexanol is oxidized to cyclohexanone. wikipedia.org The cyclohexanone then undergoes nitrosation and subsequent ring-opening to form various intermediates. wikipedia.org

Research suggests that the oxidation of cyclohexanone can proceed via 6-oxohexanoic acid (also known as adipic semialdehyde), which is then further oxidized to adipic acid. researchgate.net It is within this reaction milieu that the formation of this compound is plausible. The ester could be formed through the reaction of cyclohexanol, which is present as the initial reactant or as an intermediate from the reduction of cyclohexanone, with an activated adipic acid precursor.

Once formed, this compound would be a transient species. The strong oxidizing and acidic conditions that drive the conversion of cyclohexanol to adipic acid would also promote the cleavage of this mono-ester. The most direct pathway would be hydrolysis back to adipic acid and cyclohexanol. The cyclohexanol would re-enter the main oxidation pathway. Therefore, this compound is best understood as a potential, short-lived intermediate that ultimately resolves to the final product, adipic acid.

Studies on Byproduct Formation and Management in Industrial Chemical Processes (e.g., Adipic Acid Production)

The industrial synthesis of adipic acid is accompanied by the formation of several byproducts. The management and minimization of these byproducts are crucial for process efficiency and product purity. The primary byproducts are other dicarboxylic acids with shorter carbon chains, mainly glutaric acid (a C5 dicarboxylic acid) and succinic acid (a C4 dicarboxylic acid). wikipedia.org

The formation of these shorter-chain diacids is generally attributed to over-oxidation or alternative cleavage pathways of intermediates in the main reaction sequence. For instance, it is presumed that glutaric acid may be generated via a reaction path that branches off from the 6-oxohexanoic acid intermediate. researchgate.net

The table below summarizes the major byproducts in the nitric acid-based oxidation of cyclohexanol/cyclohexanone to adipic acid.

| Byproduct | Chemical Formula | Potential Precursor/Formation Pathway |

|---|---|---|

| Glutaric Acid | C5H8O4 | Oxidative cleavage of a C6 intermediate, potentially branching from 5-oxopentanoic acid. researchgate.net |

| Succinic Acid | C4H6O4 | Further oxidative degradation of C6 or C5 intermediates. wikipedia.org |

| Nitrous Oxide (N2O) | N2O | A significant gaseous byproduct from the use of nitric acid as an oxidant, formed via the decomposition of a nitrolic acid intermediate. wikipedia.orgresearchgate.net |

| Caproic Acid, Valeric Acid, Butyric Acid | C6H12O2, C5H10O2, C4H8O2 | Emitted from storage of nonvolatile residues, indicating incomplete oxidation or side reactions. epa.gov |

The presence of this compound, if formed, could influence the byproduct profile. Incomplete cleavage or alternative oxidative attacks on this ester could potentially lead to a variety of other oxygenated compounds, although specific studies identifying such pathways are scarce. The primary strategy for managing byproducts in adipic acid production involves optimizing reaction conditions (temperature, pressure, catalyst concentration) and purification of the final product, typically through crystallization. epa.gov

Applications of 6 Cyclohexyloxy 6 Oxohexanoic Acid in Advanced Organic Synthesis and Chemical Research

Utilization as a Key Building Block for Complex Organic Molecules

The structure of 6-(cyclohexyloxy)-6-oxohexanoic acid makes it a versatile building block for the synthesis of more complex molecules. The presence of two distinct functional groups, a carboxylic acid and a cyclohexyl ester, allows for orthogonal chemical strategies. This means that one functional group can be selectively reacted while the other remains protected, to be utilized in a subsequent synthetic step.

For instance, the carboxylic acid can undergo standard transformations such as conversion to an acid chloride, amide, or a different ester. This would allow for the introduction of a wide variety of substituents. Subsequently, the cyclohexyl ester could be hydrolyzed under specific conditions to reveal a second carboxylic acid, which could then be subjected to further chemical modifications. This step-wise approach is fundamental in the construction of complex organic molecules where precise control over the introduction of functional groups is paramount.

While specific examples of its use are not prevalent in the literature, its structural similarity to adipic acid, a widely used precursor in polymer and plasticizer synthesis, suggests its potential in creating derivatives with tailored properties. The bulky cyclohexyl group could be exploited to introduce specific steric or lipophilic characteristics into a target molecule.

Role in the Synthesis of Specialty Chemicals and Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals such as pharmaceuticals, agrochemicals, and fragrances. The bifunctionality of this compound makes it a candidate for the synthesis of such high-value products.

The combination of a six-carbon aliphatic chain and a cyclohexyl ring could be advantageous in the synthesis of specialty chemicals where specific solubility, viscosity, or thermal properties are required. For example, the esterification of the free carboxylic acid with a functionalized alcohol could lead to novel diesters with potential applications as non-phthalate plasticizers or lubricants. The amidation of the carboxylic acid could lead to the formation of specialty polyamides or other nitrogen-containing fine chemicals.

The production of fine chemicals often involves multi-step syntheses where the properties of each intermediate are crucial. The physical form of this compound, which can be a liquid or a low-melting solid, might offer advantages in terms of handling and reactivity in certain industrial processes.

Precursor in Non-Polymeric Material Synthesis and Functionalization Studies

Beyond its potential role in polymer chemistry, this compound could serve as a precursor for the synthesis of a variety of non-polymeric materials. The ability to selectively modify either the carboxylic acid or the ester group allows for the creation of amphiphilic molecules. Such molecules, possessing both hydrophilic (from the carboxylic acid) and hydrophobic (from the cyclohexyl group) regions, are essential for the formation of micelles, vesicles, and other self-assembled structures.

Furthermore, the carboxylic acid functionality provides a handle for grafting this molecule onto the surfaces of other materials. For example, it could be covalently attached to silica, metal oxides, or other nanoparticles to modify their surface properties. This functionalization could be used to impart hydrophobicity, improve dispersibility in organic media, or introduce a reactive site for further chemical transformations. While specific studies employing this compound for this purpose are not documented, the principles of surface functionalization using carboxylic acids are well-established.

Development of Chemical Probes and Analytical Reference Standards for Research Use

Chemical probes are small molecules used to study and manipulate biological systems. The development of effective chemical probes often requires molecules with specific physicochemical properties that allow them to interact with biological targets and be detected. While there is no direct evidence of this compound being used as a chemical probe, its structure contains elements that could be incorporated into such molecules.

The carboxylic acid group can be used to attach fluorescent tags, biotin, or other reporter groups, which are essential for the detection and visualization of the probe's interaction with its target. The cyclohexyl and hexanoic acid portions of the molecule could be part of a pharmacophore that interacts with a specific protein or enzyme.

Additionally, as a well-characterized chemical entity with a specific molecular weight and structure, this compound can serve as an analytical reference standard in chemical research. This is particularly important for the accurate identification and quantification of this compound in complex mixtures or as a starting material in synthetic chemistry.

Investigation of Structure-Reactivity Relationships in Novel Chemical Systems

The study of structure-reactivity relationships is a cornerstone of physical organic chemistry. It seeks to understand how the structure of a molecule influences its chemical reactivity. This compound presents an interesting case for such investigations.

Researchers could study the relative reactivity of the carboxylic acid and the cyclohexyl ester under various reaction conditions. For example, one could investigate the kinetics of esterification of the carboxylic acid versus the transesterification of the cyclohexyl ester. The influence of the cyclohexyl group's steric bulk on the reactivity of the adjacent ester carbonyl and the more distant carboxylic acid could be quantified.

Computational and Theoretical Investigations of 6 Cyclohexyloxy 6 Oxohexanoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Currently, there are no published studies detailing the optimized molecular geometry, bond lengths, bond angles, or electronic properties (such as orbital energies and charge distribution) of 6-(Cyclohexyloxy)-6-oxohexanoic acid derived from quantum chemical calculations like Density Functional Theory (DFT) or other ab initio methods.

Conformational Analysis and Energetic Landscapes of the Compound

A thorough conformational analysis to identify the most stable conformers of this compound and to map its potential energy surface has not been reported. Such a study would be crucial for understanding the molecule's flexibility and preferred shapes.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Reactions

While the synthesis of related compounds like 6-aminohexanoic acid from cyclohexane (B81311) has been a subject of research, computational modeling of the specific synthetic pathways leading to this compound, including the characterization of transition states and reaction energetics, is not available in the literature.

Spectroscopic Property Predictions for Advanced Research Characterization

There are no published theoretical predictions of spectroscopic data, such as vibrational frequencies (for IR and Raman spectroscopy) or electronic transition energies (for UV-Vis spectroscopy), for this compound. These predictions are vital for interpreting experimental spectra.

Molecular Dynamics Simulations in Non-Biological Chemical Environments

No molecular dynamics simulation studies have been published that investigate the behavior of this compound in various solvent environments or its interactions with other chemical species in a non-biological context.

Advanced Analytical Research Methodologies for 6 Cyclohexyloxy 6 Oxohexanoic Acid

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are paramount for the separation and quantification of "6-(Cyclohexyloxy)-6-oxohexanoic acid" from reaction mixtures, for purity assessment of the final product, and for its determination in various matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, "this compound" possesses a carboxylic acid group, which makes it non-volatile and prone to thermal degradation. Therefore, derivatization is a necessary step to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis. A common derivatization strategy for carboxylic acids is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group.

The resulting TMS ester of "this compound" is amenable to GC separation and subsequent detection by mass spectrometry. The separation is typically achieved on a non-polar or medium-polarity capillary column. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the derivative, allowing for its unambiguous identification and quantification.

Illustrative GC-MS Data for TMS-derivatized this compound

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium (1 mL/min) |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Retention Time (TMS derivative) | ~12.5 min |

| Key Mass Fragments (m/z) | 301 [M-15]+, 228 [M-100]+, 129, 99 |

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". Reversed-phase HPLC is the most common mode for the separation of such compounds.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid group is protonated. Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl group in the ester and carboxylic acid provides some UV absorbance, typically around 210 nm. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| HPLC Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Retention Time | ~8.2 min |

The coupling of HPLC with powerful spectroscopic detectors like nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS) provides an unparalleled level of analytical detail.

LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be invaluable for the unambiguous identification of unknown impurities or byproducts in a sample of "this compound" without the need for prior isolation.

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After ionization of the eluting compound, a specific precursor ion corresponding to the protonated or deprotonated molecule of "this compound" is selected and fragmented to produce a characteristic pattern of product ions. This technique is exceptionally sensitive and is the gold standard for trace-level quantification in complex matrices.

High-Resolution Mass Spectrometry for Precise Structural Elucidation and Byproduct Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of "this compound" and its byproducts, which is a critical step in structural elucidation.

By comparing the measured accurate mass with the theoretical masses of possible elemental formulas, the molecular formula of an unknown compound can be confidently determined. HRMS is also instrumental in identifying potential byproducts from the synthesis of "this compound", such as unreacted starting materials or side-products formed during the reaction.

Illustrative HRMS Data for this compound

| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]+ | 229.1434 | 229.1431 | -1.3 | C12H21O4 |

| [M+Na]+ | 251.1254 | 251.1250 | -1.6 | C12H20O4Na |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced 2D NMR techniques are often necessary for the complete and unambiguous assignment of the structure of "this compound".

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms within the molecule are connected.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace the proton-proton connectivity within the cyclohexyl ring and the hexanoic acid chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons and the ester linkage in "this compound". For instance, a correlation between the protons on the carbon adjacent to the ester oxygen and the carbonyl carbon of the hexanoic acid chain would confirm the ester linkage.

These 2D NMR techniques, used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule, confirming the structure of "this compound".

Solid-State NMR for Crystalline Forms or Supported Systems

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive analytical technique for characterizing the structure and dynamics of materials in the solid phase. europeanpharmaceuticalreview.com It is particularly valuable for studying this compound in its crystalline state or when adsorbed onto a solid support, providing insights that are inaccessible by solution-state NMR or other methods. europeanpharmaceuticalreview.comacs.org

One of the primary applications of SSNMR in this context is the identification and differentiation of polymorphs—crystalline forms of the same compound that have different molecular packing arrangements. researchgate.net These structural differences result in distinct local electronic environments for the nuclei, which are manifested as variations in the isotropic chemical shifts in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectrum. researchgate.net A one-dimensional ¹³C CP/MAS experiment can reveal the number of crystallographically non-equivalent molecules in the unit cell (Z'). researchgate.net For this compound, this means that if two polymorphs exist, the ¹³C spectrum for each form will be unique, allowing for their unambiguous identification.

SSNMR is also adept at monitoring form conversion during manufacturing processes and assessing the physical stability of the active ingredient. europeanpharmaceuticalreview.com Furthermore, it can be used to study the compound when it is part of a supported system, for instance, when bound to a stationary phase in chromatography. By analyzing changes in chemical shifts and relaxation times, SSNMR can provide information on the interactions between this compound and the support material. nih.gov Dipolar correlation experiments can probe intermolecular contacts and hydrogen bonding, which are crucial for understanding the structural integrity of cocrystals or complexes. acs.org

The table below illustrates hypothetical ¹³C SSNMR chemical shifts for two distinct polymorphic forms of this compound, highlighting the sensitivity of the technique to subtle changes in the crystal lattice.

Interactive Table 1: Hypothetical ¹³C SSNMR Chemical Shifts for Polymorphs of this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Hypothetical Polymorph A (ppm) | Hypothetical Polymorph B (ppm) | Notes |

| Carboxylic Acid C=O | 175-185 | 178.5 | 180.2 | Highly sensitive to hydrogen bonding environment. princeton.edu |

| Ester C=O | 170-175 | 172.1 | 172.5 | Shift influenced by conformation and intermolecular contacts. princeton.edu |

| Cyclohexyl C-O | 70-80 | 75.3 | 76.1 | Reflects the orientation of the cyclohexyl group. |

| Aliphatic CH₂ (next to COOH) | 30-40 | 34.1 | 34.8 | Changes indicate differences in chain packing. |

| Other Aliphatic CH₂ | 20-30 | 24.5, 28.9 | 24.9, 29.3 | Multiple peaks expected for the different methylene (B1212753) groups. |

| Cyclohexyl CH₂ | 23-35 | 23.8, 25.5, 31.7 | 24.1, 25.9, 32.0 | Multiple distinct signals due to the chair conformation. |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis in Research Samples

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques essential for the qualitative analysis of this compound. They provide a molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups. esisresearch.orgglobalresearchonline.net

FT-IR Spectroscopy is particularly sensitive to polar functional groups with strong dipole moment changes during vibration. For this compound, the most prominent features in the IR spectrum would include:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.org

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexyl and hexanoyl chains appear just below 3000 cm⁻¹. youtube.com

C=O Stretches: Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ (for the dimer), while the ester C=O stretch is found at a slightly higher frequency, often around 1735 cm⁻¹. libretexts.orgresearchgate.net

C-O Stretches: Strong absorptions in the 1300-1000 cm⁻¹ region correspond to the C-O stretching of the ester and carboxylic acid groups. globalresearchonline.net

Raman Spectroscopy , conversely, is more sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be particularly useful for analyzing:

C-C Backbone: The carbon skeleton of the aliphatic chain and the cyclohexyl ring would produce distinct signals.

Symmetric C-H Bending: These modes provide complementary information to the IR spectrum.

C=O Stretch: While also visible in Raman, the carbonyl bands are typically weaker than in the IR spectrum. dtu.dk

The combination of both techniques provides a more complete structural characterization. For example, a vibrational mode that is weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice-versa. This complementarity is crucial for unambiguous functional group identification and structural elucidation in research samples. esisresearch.orgdtu.dk

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | Weak/Not Observed | Strong, Broad / Weak |

| Aliphatic Chains | C-H stretch | 2850-2960 | 2850-2960 | Strong / Strong |

| Ester | C=O stretch | ~1735 | ~1735 | Strong / Medium |

| Carboxylic Acid | C=O stretch (dimer) | ~1710 | ~1710 | Strong / Medium |

| Methylene (CH₂) | Scissoring | ~1465 | ~1465 | Medium / Medium |

| Ester/Acid | C-O stretch | 1000-1300 | 1000-1300 | Strong / Medium-Weak |

| Cyclohexyl Ring | Ring vibrations | 800-1200 | 800-1200 | Medium / Strong |

Quantitative Analysis Methods in Reaction Monitoring and Process Control for Research Purposes

For research purposes, monitoring the synthesis of this compound, typically via the esterification of adipic acid with cyclohexanol (B46403), requires robust quantitative analytical methods. These methods allow for real-time reaction profiling, kinetic studies, and process optimization. tandfonline.comoxinst.com

In-line Spectroscopic Techniques are highly advantageous as they provide continuous data without the need for sample removal.

Mid-Infrared (MIR) Spectroscopy: Using an Attenuated Total Reflectance (ATR) probe immersed in the reactor, MIR can directly monitor the concentrations of reactants and products. nih.gov For instance, the formation of the ester can be quantified by the growth of its unique C=O stretching band (~1735 cm⁻¹) and C-O stretching bands. nih.govsigmaaldrich.com

Near-Infrared (NIR) and Raman Spectroscopy: These techniques are also well-suited for in-line monitoring through fiber-optic probes. tandfonline.comopen-raman.org While NIR spectra often have broad, overlapping bands requiring multivariate analysis, Raman spectroscopy can offer sharper signals for specific bonds. tandfonline.comopen-raman.org Multivariate calibration models, such as Partial Least Squares (PLS), are often employed to correlate the spectral data with the concentrations of the components determined by a reference method. tandfonline.comsigmaaldrich.com

Off-line Chromatographic Methods serve as the primary reference techniques for calibrating in-line methods and for detailed analysis of discrete samples.

Gas Chromatography (GC): After derivatization of the carboxylic acid group (see Section 6.6), GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) provides excellent separation and quantification of the monoester product, unreacted starting materials, and any byproducts. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, often without derivatization, to quantify the non-volatile carboxylic acid and its ester product.

The choice of method depends on the specific requirements of the research, such as the need for real-time data, the complexity of the reaction mixture, and the required precision. oxinst.comnih.gov

Interactive Table 3: Comparison of Quantitative Methods for Reaction Monitoring

| Method | Mode | Sample Prep | Key Advantage | Key Limitation |

| Mid-IR (ATR) | In-line | None | High specificity for functional groups. nih.gov | Probe can be susceptible to fouling. |

| Raman Spectroscopy | In-line | None | Excellent for C-C bonds; low water interference. open-raman.org | Can be affected by fluorescence; slower signal acquisition. open-raman.org |

| Near-IR (NIR) | In-line | None | Robust probes; good for bulk properties. | Broad, overlapping signals require complex chemometrics. tandfonline.com |

| Gas Chromatography (GC) | Off-line | Derivatization often required. colostate.edu | High resolution and sensitivity. tandfonline.com | Time-consuming; not real-time. |

| HPLC | Off-line | Dilution/Filtration | Can analyze non-volatile compounds directly. | Longer run times than in-line methods. |

Derivatization Strategies for Enhanced Analytical Detection and Characterization in Research Matrices

The analysis of this compound by gas chromatography (GC) is challenging due to the low volatility and high polarity of the free carboxylic acid group, which can lead to poor peak shape and thermal degradation in the GC inlet. colostate.edu Derivatization is a chemical modification strategy used to convert the polar -COOH group into a less polar, more volatile, and more thermally stable functional group, thereby improving its chromatographic behavior and detection sensitivity. gcms.cz

Common derivatization approaches for the carboxylic acid moiety include:

Esterification (Alkylation): This is the most common method, where the carboxylic acid is converted into an ester. gcms.cz For this compound, this would involve converting the terminal carboxylic acid into a second ester group, forming a symmetrical or asymmetrical diester.

Methylation: Using reagents like diazomethane (B1218177) or dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields the corresponding methyl ester. colostate.edugcms.cz This is a simple and effective method for increasing volatility.

Silylation: This involves replacing the acidic proton of the carboxylic acid with a silyl (B83357) group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net

TMS Derivatization: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce volatile TMS esters. colostate.edu

TBDMS Derivatization: These derivatives are more stable to hydrolysis than TMS derivatives, which can be an advantage during sample workup. researchgate.net

The choice of derivatization reagent depends on the analytical requirements, the presence of other functional groups, and the sample matrix. gcms.cz For GC-MS analysis, derivatization can also be "detection-oriented," where the added group introduces a specific fragmentation pattern that enhances sensitivity and selectivity. researchgate.net

Interactive Table 4: Common Derivatization Strategies for the Carboxylic Acid Group

| Derivatization Method | Reagent Example | Derivative Formed | Advantages | Disadvantages |

| Methylation | Diazomethane (in ether) | Methyl ester | Fast, quantitative reaction. colostate.edu | Reagent is toxic and explosive. colostate.edu |

| Alkylation | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Methyl ester | Reacts quickly with acids; suitable for wet samples. gcms.cz | Reagent is moisture sensitive. gcms.cz |

| Silylation (TMS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Highly reactive, universal reagent. colostate.edu | Derivatives are sensitive to moisture. |

| Silylation (TBDMS) | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ester | Derivatives are more stable than TMS esters. researchgate.net | Reagent is more sterically hindered, may react slower. |

| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Creates derivatives suitable for sensitive Electron Capture Detection (ECD). researchgate.net | Can require heating and base catalysis. acs.org |

Sample Preparation Techniques for Complex Chemical Mixtures and Reaction Intermediates

Effective sample preparation is critical for the accurate analysis of this compound, as it serves to isolate the analyte from complex matrices, remove interferences, and concentrate it to detectable levels. researchgate.net The presence of both an ester and a carboxylic acid group imparts amphiphilic properties, which must be considered when selecting a method.

Liquid-Liquid Extraction (LLE): This is a traditional and widely used technique. nih.gov The distribution of this compound between two immiscible liquid phases (e.g., an organic solvent and water) can be manipulated by adjusting the pH.

Acid-Base Extraction: This is a powerful LLE-based cleanup strategy. By washing an organic solution of the sample with a mild aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid group is deprotonated to form its carboxylate salt. libretexts.org This salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic layer. Subsequently, the aqueous layer can be isolated and re-acidified to protonate the carboxylate, allowing the neutral this compound to be re-extracted into a fresh organic solvent. libretexts.org

Solid-Phase Extraction (SPE): SPE offers a more efficient and less solvent-intensive alternative to LLE. researchgate.net A cartridge containing a solid sorbent is used to selectively retain either the analyte or the impurities.

Anion Exchange SPE: A sorbent with basic functional groups can be used to retain the acidic analyte, allowing neutral and basic impurities to be washed away. The analyte is then eluted with an acidic solvent.

Reversed-Phase SPE: A non-polar sorbent (e.g., C18) can be used to retain the analyte from an aqueous sample. Impurities are washed away, and the analyte is eluted with a less polar organic solvent.

Steam Distillation-Extraction: For matrices where phthalate (B1215562) or adipate (B1204190) esters are common contaminants, a closed-system steam distillation and extraction method can be employed to reduce blank values and achieve high sensitivity. nih.govresearchgate.net

The choice of technique is dictated by the physicochemical properties of the sample matrix, the concentration of the analyte, and the subsequent analytical method. researchgate.net

Interactive Table 5: Sample Preparation Techniques for this compound

| Technique | Principle | Typical Application | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. nih.gov | General isolation from aqueous or organic solutions. | High recovery, large sample capacity. | Consumes large volumes of organic solvents; can be labor-intensive. researchgate.net |

| Acid-Base Extraction | LLE variation using pH to change analyte solubility. libretexts.org | Separating the acidic analyte from neutral/basic impurities. | Highly selective for acidic compounds. | Requires use of acids and bases; risk of emulsion formation. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. researchgate.net | Cleanup and concentration from various matrices (e.g., environmental water, reaction mixtures). | High selectivity, reduced solvent use, potential for automation. | Cartridge capacity can be limited; method development required. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Micro-volume extraction using a disperser and extraction solvent. researchgate.net | Pre-concentration from aqueous samples. | Very low solvent consumption, rapid, high enrichment factor. researchgate.net | Limited to liquid samples; selection of solvents is crucial. |

| Steam Distillation-Extraction | Simultaneous distillation and solvent extraction in a closed system. nih.gov | Analysis of esters in matrices prone to contamination, like plasma or beverages. nih.gov | Lowers analytical blanks, highly sensitive. nih.gov | Requires specialized glassware; can be time-consuming. |

Future Research Perspectives and Unexplored Avenues for 6 Cyclohexyloxy 6 Oxohexanoic Acid

Development of Novel Synthetic Approaches and Catalyst Systems for Improved Efficiency

The synthesis of 6-(cyclohexyloxy)-6-oxohexanoic acid, while achievable through classical esterification methods, offers significant scope for improvement in terms of efficiency, selectivity, and sustainability.

Conventional synthesis would likely involve the direct esterification of adipic acid with cyclohexanol (B46403), often requiring a catalyst and the removal of water to drive the reaction to completion. orgsyn.org One common industrial method for producing adipic acid itself is through the oxidation of cyclohexanol or a mix of cyclohexanol and cyclohexanone (B45756). rsc.orgslideshare.net

Future research should focus on developing more advanced and efficient catalytic systems. While traditional acid catalysts can be effective, they often lead to challenges in separation and can be corrosive. mdpi.com Heterogeneous catalysts, such as ion exchange resins like Amberlyst-15, have shown promise in the synthesis of related esters, offering advantages in terms of reusability and process simplification. rsc.orgresearchgate.netsphinxsai.com Research into novel solid acid catalysts could lead to higher yields and selectivities under milder reaction conditions. organic-chemistry.org

Enzymatic catalysis presents another promising, environmentally friendly alternative. researchgate.net Lipases, for instance, have been successfully used in the synthesis of various esters, including adipate (B1204190) esters, often with high selectivity and under mild conditions. mdpi.comgoogle.com The development of robust and recyclable biocatalysts for the specific synthesis of this compound could significantly enhance the sustainability of its production.

Atom-economical approaches, such as the direct addition of carboxylic acids to olefins, represent a frontier in ester synthesis. rsc.org Investigating the direct reaction of adipic acid with cyclohexene (B86901) over a solid acid catalyst could offer a highly efficient and environmentally friendly route to the target molecule. rsc.orgresearchgate.net

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Homogeneous Acid Catalysts | Well-understood reaction mechanisms. | Development of less corrosive and more selective catalysts. |

| Heterogeneous Acid Catalysts | Ease of separation and recyclability, reduced corrosion. | Design of novel solid acids with high activity and stability. |

| Enzymatic Catalysts (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally benign. | Immobilization techniques for enhanced stability and reusability. |

| Organocatalysts | Metal-free, often mild reaction conditions. | Exploration of new organocatalytic systems for esterification. |

Discovery of Undiscovered Chemical Transformations and Reactivity Patterns

The bifunctional nature of this compound, possessing both a carboxylic acid and a cyclohexyl ester group, suggests a rich and largely unexplored reactivity profile.

The free carboxylic acid moiety can serve as a handle for a wide range of chemical transformations. For instance, it can be converted to an acid chloride, which can then be used to introduce the molecule into other structures through acylation reactions. researchgate.net Furthermore, the carboxylic acid group can participate in amidation reactions to form polyamides or other amide-containing compounds. libretexts.org The potential for this molecule to act as a monomer in condensation polymerization to form polyesters or polyamides is a significant area for future investigation. libretexts.orgyoutube.com

The cyclohexyl ester group, while generally stable, can undergo hydrolysis or transesterification under specific conditions, allowing for the release of cyclohexanol or the formation of other esters. The selective transformation of one functional group in the presence of the other is a key challenge and a promising area for research.

The aliphatic backbone of the molecule also presents opportunities for functionalization, although this is a more challenging prospect. Recent advances in C-H activation and functionalization of carboxylic acids could potentially be applied to introduce new functionalities along the hexanoic acid chain. nih.gov

Exploration of Its Role in Emerging Fields of Chemical Science (e.g., Sustainable Chemistry, Flow Chemistry)

The principles of sustainable chemistry and the application of flow chemistry are critical for the future of chemical manufacturing. This compound can serve as a model compound for exploring these emerging areas.

Sustainable Chemistry: The synthesis of this compound from bio-based feedstocks is a key area for sustainable chemistry research. Adipic acid, a precursor, can be produced from renewable resources, and this bio-based route could be extended to its derivatives. tandfonline.com The use of green solvents, renewable energy sources for reactions, and the development of catalytic systems with high atom economy will be crucial in establishing a truly sustainable production process. labmanager.comnus.edu.sg

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation and intensification. acs.orgriken.jpacs.org The synthesis of this compound in a flow reactor could lead to higher efficiency and better control over reaction parameters. researchgate.net Investigating the use of packed-bed reactors with heterogeneous catalysts or immobilized enzymes in a flow setup is a particularly promising avenue for research. organic-chemistry.orgriken.jp

Advanced Computational Modeling Challenges and Opportunities

Computational chemistry can provide valuable insights into the synthesis and reactivity of this compound, guiding experimental work and accelerating discovery.

Reaction Mechanism and Catalyst Design: Density functional theory (DFT) calculations can be employed to elucidate the mechanisms of different catalytic esterification reactions. rsc.orgrsc.org This can help in understanding the role of the catalyst and in designing more efficient catalytic systems. Computational screening of potential catalysts could significantly reduce the experimental effort required to identify optimal reaction conditions.

Predicting Reaction Kinetics and Equilibrium: Thermodynamic and kinetic modeling can be used to predict the equilibrium and reaction rates of the esterification process under various conditions. acs.orgacs.orgnih.gov Models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model can be applied to describe the kinetics of heterogeneous catalytic reactions. acs.orgacs.org

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of this compound is important for predicting its physical properties and reactivity. Computational methods can be used to explore the conformational landscape of the molecule and identify the most stable conformers.

Potential for Interdisciplinary Research Beyond Prohibited Domains

The unique structure of this compound makes it a candidate for interdisciplinary research, extending beyond traditional organic chemistry.

Polymer Science: As a dicarboxylic acid monoester, this compound could be a valuable monomer for the synthesis of novel polyesters and polyamides with specific properties. mdpi.combeilstein-journals.orgrsc.org The incorporation of the bulky cyclohexyl group could influence the thermal and mechanical properties of the resulting polymers. Its use as a plasticizer or a component in biodegradable polymers is also an area worth exploring. mdpi.com

Materials Science: The carboxylic acid functionality allows for the grafting of this molecule onto surfaces, potentially modifying their properties. This could have applications in the development of new materials with tailored surface characteristics. Carboxylic acids are known to be useful in surface chemistry and nanotechnology. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Adipic acid |

| Cyclohexanol |

| Cyclohexene |

| Diethyl adipate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.